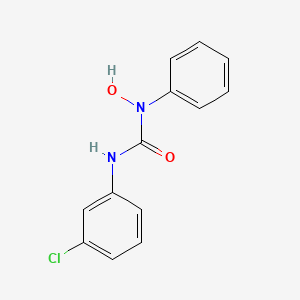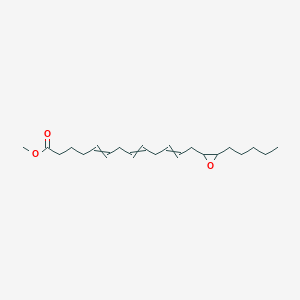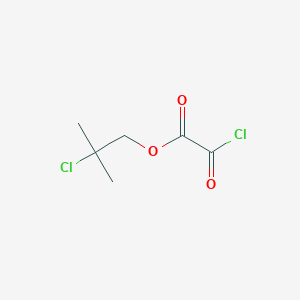
2-Chloro-2-methylpropyl chloro(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-methylpropyl chloro(oxo)acetate is an organic compound with the molecular formula C6H10Cl2O3 It is a derivative of chloroacetate and is characterized by the presence of both chloro and oxo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methylpropyl chloro(oxo)acetate typically involves the reaction of 2-chloro-2-methylpropanol with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-Chloro-2-methylpropanol} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-methylpropyl chloro(oxo)acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-chloro-2-methylpropanol and chloroacetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters, amides, or ethers.
Hydrolysis: Products are 2-chloro-2-methylpropanol and chloroacetic acid.
Oxidation: Products include carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-methylpropyl chloro(oxo)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl chlorooxoacetate: Similar in structure but lacks the 2-chloro-2-methylpropyl group.
Ethyl chlorooxoacetate: Similar in structure but has an ethyl group instead of the 2-chloro-2-methylpropyl group.
2-Chloro-2-methylpropyl acetate: Similar but lacks the oxo group.
Uniqueness
2-Chloro-2-methylpropyl chloro(oxo)acetate is unique due to the presence of both chloro and oxo functional groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions.
Eigenschaften
| 90817-29-1 | |
Molekularformel |
C6H8Cl2O3 |
Molekulargewicht |
199.03 g/mol |
IUPAC-Name |
(2-chloro-2-methylpropyl) 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C6H8Cl2O3/c1-6(2,8)3-11-5(10)4(7)9/h3H2,1-2H3 |
InChI-Schlüssel |
YAJSCDGWZNODSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COC(=O)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/no-structure.png)
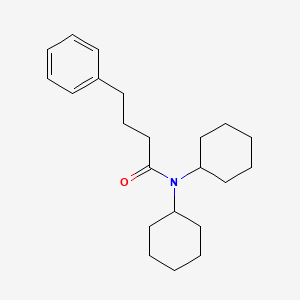

![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
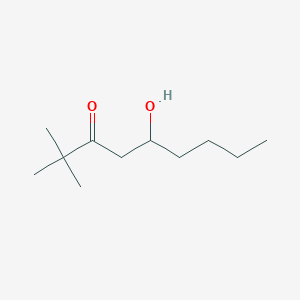
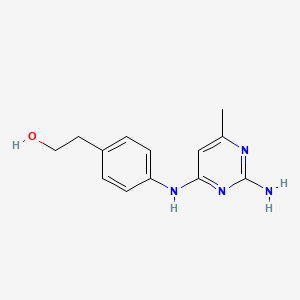
![2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B14351362.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14351368.png)
